molecular formula C13H13BN2O3 B13081413 Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-

Cat. No.: B13081413
M. Wt: 256.07 g/mol
InChI Key: VMOKEAXUUOLHGU-UHFFFAOYSA-N
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Description

Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylmethylamino carbonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.

    Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .

Properties

Molecular Formula

C13H13BN2O3

Molecular Weight

256.07 g/mol

IUPAC Name

[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)

InChI Key

VMOKEAXUUOLHGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O

Origin of Product

United States

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